molecular formula C15H14BrNO3S B2745483 4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid CAS No. 1031281-07-8

4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid

Cat. No. B2745483
CAS RN: 1031281-07-8
M. Wt: 368.25
InChI Key: QMHODXKREORHNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid” is a complex organic compound. It is a derivative of 4-Bromophenylacetic acid , which is an organic compound containing a bromine atom in the para position .


Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds such as 4-Bromophenylacetic acid can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .

Scientific Research Applications

Antidiabetic Potential

One study highlights the antidiabetic potential of indole-based hybrid scaffolds involving similar chemical structures. These compounds were tested for their ability to inhibit the α-glucosidase enzyme, a target in diabetes management. The research found that certain derivatives exhibited significant inhibition potential, suggesting their utility in developing new antidiabetic agents (Nazir et al., 2018).

Synthesis of β-Alanine Derivatives

Another study focused on the enantioselective synthesis of β-alanine derivatives, which are analogs of aromatic amino acids. This research demonstrated a method for preparing these compounds, which are important in medicinal chemistry and drug development (Arvanitis et al., 1998).

Crystal Structure Analysis

Research on baclofen analogs, including compounds with thienyl groups, has contributed to our understanding of their crystal structures. This information is crucial for drug design, as it helps in understanding the molecular conformations that are most effective for interacting with biological targets (Pirard et al., 1993).

Modulation of TRPV1 Channels

A study identified 4-(Thiophen-2-yl)butanoic acid as a cyclic substitute for the alkyl chain in capsaicin, leading to the synthesis of new compounds that activate TRPV1 channels. These findings have implications for the development of pain management therapies (Aiello et al., 2016).

Antibacterial Activities

Research into the synthesis of novel heterocyclic compounds from 4-(4-Bromophenyl)-4-oxobut-2-enoic acid revealed potential antibacterial activities. These compounds, through various chemical reactions, showed promise against a range of bacterial strains, indicating their potential in antibiotic development (El-Hashash et al., 2015).

properties

IUPAC Name

4-(4-bromophenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3S/c16-11-5-3-10(4-6-11)14(18)8-13(15(19)20)17-9-12-2-1-7-21-12/h1-7,13,17H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHODXKREORHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid

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